1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester
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Overview
Description
. This compound is characterized by the presence of a piperidine ring, a benzhydryloxy group, and an ethyl ester functional group. It is a versatile compound with significant applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester involves several steps. One common synthetic route includes the reaction of benzhydrol with 2-chloroethyl piperidine under basic conditions to form the intermediate 1-[2-(benzhydryloxy)ethyl]piperidine. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryloxy group may play a crucial role in binding to these targets, while the piperidine ring and ethyl ester group contribute to the overall molecular stability and reactivity. The exact pathways and molecular targets involved in its action are subjects of ongoing research .
Comparison with Similar Compounds
1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester can be compared with other similar compounds, such as:
Diphenhydramine: Both compounds contain a diphenylmethane structure, but differ in their functional groups and pharmacological properties.
Piperidine derivatives: Other piperidine-based compounds, such as piperidine-4-carboxylic acid derivatives, share structural similarities but have different chemical and biological activities.
Properties
CAS No. |
115313-90-1 |
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Molecular Formula |
C24H31NO3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
ethyl 2-[1-(2-benzhydryloxyethyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C24H31NO3/c1-2-27-23(26)19-20-13-15-25(16-14-20)17-18-28-24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,20,24H,2,13-19H2,1H3 |
InChI Key |
LRPAEWGHKZNZQS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
1-(benzhydryloxyethyl)piperidino-4-ethylacetate BM 113 |
Origin of Product |
United States |
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